![molecular formula C13H20N2O B2937454 1-Butyl-3-(2-phenylethyl)urea CAS No. 67616-04-0](/img/structure/B2937454.png)
1-Butyl-3-(2-phenylethyl)urea
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Overview
Description
1-Butyl-3-(2-phenylethyl)urea (BPEU) is an organic molecule with the molecular formula C13H20N2O . It has a molecular weight of 220.316 . The molecule contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative .
Synthesis Analysis
The synthesis of N-substituted ureas, such as BPEU, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . Another method involves the catalytic synthesis of ureas using CO2 and amines .Molecular Structure Analysis
BPEU contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Synthesis Methodologies
1-Butyl-3-(2-phenylethyl)urea, like other ureas, has been traditionally synthesized using hazardous reagents such as phosgene and isocyanates. Recent trends in green chemistry have led to the use of cleaner and safer compounds for synthesis. Sophisticated substitutes like bis(4-nitrophenyl)carbonate and triphosgene are now used for large-scale production, minimizing hazardous waste and maximizing energy efficiency (Bigi, Maggi, & Sartori, 2000).
Interaction with Other Chemical Entities
Studies on 1,3-bis(4-nitrophenyl)urea, a closely related compound, have shown that it can form hydrogen-bonded complexes with various oxoanions. This interaction suggests potential applications in chemical sensing or molecular recognition. The formation of adducts through hydrogen bonding and the stability of these complexes are influenced by the basicity of the anion involved (Boiocchi et al., 2004).
Catalytic Properties
N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide, a compound similar in structure to 1-Butyl-3-(2-phenylethyl)urea, has been found to catalyze the condensation reaction of aromatic aldehydes, β-keto esters, and urea/thiourea. This demonstrates potential catalytic applications in organic synthesis, especially under environmentally friendly, solvent-free conditions (Reddy et al., 2003).
Nanochannel Architectures
Urea derivatives have been used to create one-dimensional nanochannels. These channels exhibit unique structural properties, like zigzag architecture, which are crucial for studying molecular transport and diffusion dynamics. This opens avenues for their use in molecular transport studies and nanotechnology (Bowers et al., 2015).
Pharmacoproteomics
In the context of pharmacoproteomics, 1-Butyl-3-(2-phenylethyl)urea derivatives have shown potential in understanding protein expression changes in diseases like cystic fibrosis. This could lead to new insights in drug development and disease management (Singh et al., 2006).
Molecular Docking and Anticancer Activity
Research has indicated that certain urea derivatives show inhibitory activities against specific enzymes and possess antioxidant properties. These findings could be leveraged for developing novel therapeutic agents, including potential anticancer drugs (Aksu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-butyl-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZAQYSBHZHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-phenylethyl)urea |
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